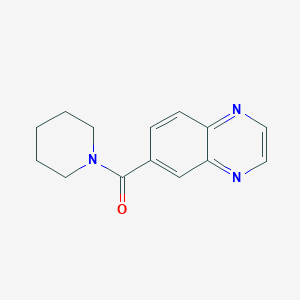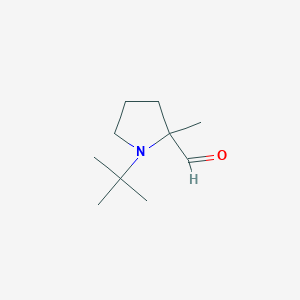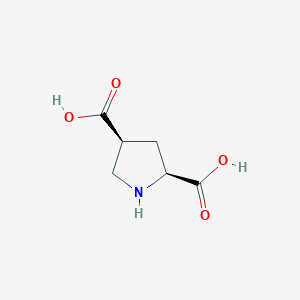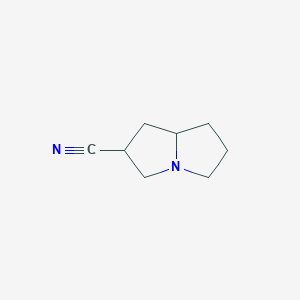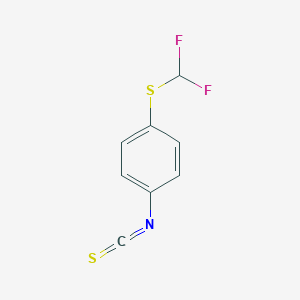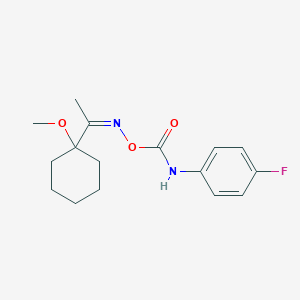
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime, also known as Methoxetamine or MXE, is a dissociative drug that has been used in scientific research for its potential therapeutic effects. MXE is a derivative of Ketamine, which is a well-known dissociative anesthetic drug used in medicine. MXE is a Schedule I controlled substance in the United States, and its use is strictly regulated. However, scientific research continues to explore its potential therapeutic benefits.
Mechanism Of Action
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. MXE blocks the NMDA receptor, leading to dissociative effects and altered perception. MXE also has effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical And Physiological Effects
MXE has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to altered mood and perception. MXE has also been found to increase heart rate and blood pressure, and it has been suggested that it may have potential cardiovascular effects.
Advantages And Limitations For Lab Experiments
MXE has several advantages for use in scientific research. It is a potent and selective NMDA receptor antagonist, and it has been found to have a long duration of action. MXE is also relatively easy to synthesize, and it is stable under a variety of conditions. However, MXE is a controlled substance, and its use is strictly regulated. This can make it difficult to obtain for scientific research purposes.
Future Directions
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. MXE may also have potential as an analgesic drug for the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these indications. Additionally, research is needed to better understand the mechanisms of action of MXE and its effects on neurotransmitter systems and cardiovascular function.
Synthesis Methods
MXE can be synthesized using a variety of methods, including the reaction of cyclohexanone with methoxyamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride. The resulting compound is then reduced to form MXE. Other methods include the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride and reduction to form MXE.
Scientific Research Applications
MXE has been studied for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and chronic pain. MXE has been found to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of depression and anxiety disorders. MXE has also been studied for its potential analgesic effects, and it has been found to be effective in reducing pain in animal models.
properties
CAS RN |
192658-25-6 |
|---|---|
Product Name |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime |
Molecular Formula |
C16H21FN2O3 |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H21FN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12- |
InChI Key |
UPQVWVQTRGMYOU-UNOMPAQXSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)F)/C2(CCCCC2)OC |
SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
synonyms |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxi me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



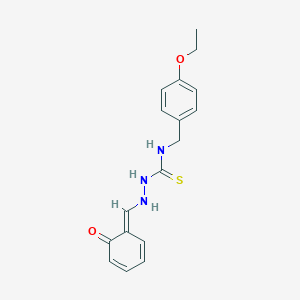
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
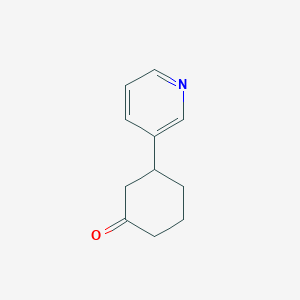
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
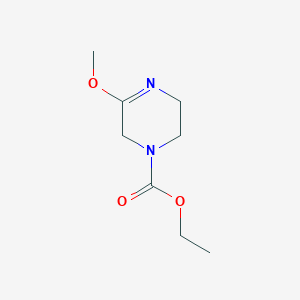
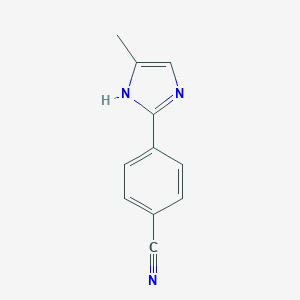
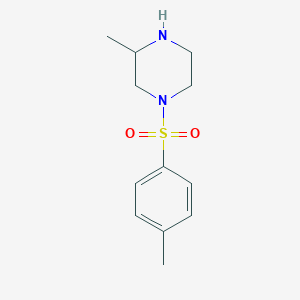
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
